REACTION_CXSMILES
|
NC1C=CC(C2C(C)=CC(=O)NN=2)=CC=1.[NH:16]([C:18]1[CH:23]=[CH:22][C:21]([C:24]2[CH:25]([CH3:31])[CH2:26][C:27](=[O:30])[NH:28][N:29]=2)=[CH:20][CH:19]=1)[NH2:17]>>[NH:16]([C:18]1[CH:19]=[CH:20][C:21]([C:24]2[C:25]([CH3:31])=[CH:26][C:27](=[O:30])[NH:28][N:29]=2)=[CH:22][CH:23]=1)[NH2:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C=1C(=CC(NN1)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(N)C1=CC=C(C=C1)C=1C(CC(NN1)=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N(N)C1=CC=C(C=C1)C=1C(=CC(NN1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |